molecular formula C10H15BF4N6O B13009246 1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate

1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate

Cat. No.: B13009246
M. Wt: 322.07 g/mol
InChI Key: ZGUAEWZKPLPUMC-UHFFFAOYSA-N
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Description

1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate is a chemical compound known for its application in peptide synthesis. It is a coupling agent that enhances the efficiency of peptide bond formation while minimizing racemization .

Preparation Methods

The synthesis of 1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate involves the reaction of dimethylamine with 1H-[1,2,3]triazolo[4,5-b]pyridine 3-oxide in the presence of tetrafluoroboric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial production methods involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and efficiency. The compound is usually stored at low temperatures (2-8°C) to preserve its stability .

Chemical Reactions Analysis

1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate undergoes various chemical reactions, including:

Common reagents used in these reactions include dimethylamine, tetrafluoroboric acid, and various solvents like dimethylformamide (DMF). The major products formed from these reactions are peptides with high coupling efficiency and low racemization .

Scientific Research Applications

1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate involves the activation of carboxyl groups in amino acids, facilitating the formation of peptide bonds. The compound acts as a coupling agent, forming an intermediate complex with the carboxyl group, which then reacts with the amino group of another amino acid to form a peptide bond. This process is highly efficient and minimizes racemization .

Comparison with Similar Compounds

1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate is compared with other similar compounds such as:

The uniqueness of this compound lies in its high coupling efficiency and low racemization, making it a preferred choice in peptide synthesis .

Properties

Molecular Formula

C10H15BF4N6O

Molecular Weight

322.07 g/mol

IUPAC Name

[dimethylamino-(3-oxidotriazolo[4,5-b]pyridin-3-ium-1-yl)methylidene]-dimethylazanium;tetrafluoroborate

InChI

InChI=1S/C10H15N6O.BF4/c1-13(2)10(14(3)4)15-8-6-5-7-11-9(8)16(17)12-15;2-1(3,4)5/h5-7H,1-4H3;/q+1;-1

InChI Key

ZGUAEWZKPLPUMC-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)N1C2=C(N=CC=C2)[N+](=N1)[O-]

Origin of Product

United States

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